molecular formula C15H13NO5S B1451164 Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 2073891-59-3

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B1451164
CAS No.: 2073891-59-3
M. Wt: 319.3 g/mol
InChI Key: PMRFAKHWNDQKKL-UHFFFAOYSA-N
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Description

Background and Significance in Organosulfur Chemistry

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate represents a structurally complex organosulfur compound within the thiazole family. Thiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms, are foundational to numerous biologically active molecules and industrial applications. Organosulfur compounds like this derivative are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for modulating biological pathways. The compound’s multiple formyl and hydroxyl groups enhance its reactivity, making it a versatile intermediate in synthesizing advanced materials and pharmaceutical agents. Its significance is further underscored by its role in studying sulfur-containing heterocycles, which are essential for developing antimicrobial and anticancer therapies.

Nomenclature and Structural Classification

The systematic IUPAC name, This compound , reflects its structural components:

  • A thiazole ring (positions 1–5) with a methyl group at position 4 and a carboxylate ester at position 5.
  • A 3,5-diformyl-4-hydroxyphenyl substituent at position 2 of the thiazole core.

Structurally, it belongs to the thiazole-5-carboxylate subclass, distinguished by its ester-functionalized thiazole ring and aromatic phenyl group bearing hydroxyl and formyl moieties. This classification aligns it with bioactive thiazole derivatives such as febuxostat impurities and antimicrobial agents.

Chemical Identity and Registry Information

The compound’s chemical identity is summarized below:

Property Value
CAS Registry Number 2073891-59-3
Molecular Formula C₁₅H₁₃NO₅S
Molecular Weight 319.33 g/mol
InChI InChI=1S/C15H13NO5S/c1-3-21-15(20)13-8(2)16-14(22-13)9-4-10(6-17)...
SMILES CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C(=C2)C=O)O)C=O)C
Boiling Point (Predicted) 463.7±55.0 °C
Density (Predicted) 1.389±0.06 g/cm³

Data sourced from PubChem and commercial chemical databases.

Position Within Thiazole Derivative Families

This compound occupies a unique niche among thiazole derivatives due to its multifunctional aromatic substituent . Compared to simpler analogs like ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2), which lacks aromatic substituents, its 3,5-diformyl-4-hydroxyphenyl group introduces additional sites for chemical modification. It shares structural similarities with febuxostat-related impurities, such as ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-02-3), but differs in its formyl groups, which enhance its utility in condensation and cross-coupling reactions. The compound’s design leverages the electron-withdrawing effects of the formyl groups to stabilize reactive intermediates, a feature exploited in synthesizing polyfunctional heterocycles.

Properties

IUPAC Name

ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-3-21-15(20)13-8(2)16-14(22-13)9-4-10(6-17)12(19)11(5-9)7-18/h4-7,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFAKHWNDQKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C(=C2)C=O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction

The thiazole ring is commonly synthesized by cyclization of a thioamide intermediate with an α-halo ester. For example:

  • Starting from thioacetamide derivatives and ethyl α-haloacetoacetate, the cyclization under heating in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) yields the 4-methylthiazole-5-carboxylate core.
  • The reaction conditions typically require controlled temperature ranges (e.g., -65°C to room temperature for lithiation steps, followed by heating for cyclization) and inert atmosphere to prevent side reactions.

Introduction of Hydroxy and Formyl Groups on Phenyl Ring

The phenyl ring bearing hydroxy and formyl substituents is prepared through:

  • Electrophilic substitution reactions on appropriately substituted benzaldehydes or phenols.
  • Oxidation of methyl groups to formyl groups using selective oxidizing agents such as selenium dioxide or manganese dioxide.
  • Protection and deprotection steps may be employed to safeguard sensitive hydroxyl groups during formylation.

Multi-step Synthesis Pathways

Literature reports indicate various multi-step synthetic routes, including:

Step Description Conditions Yield (%) Reference
1 Preparation of 3,5-diformyl-4-hydroxyphenyl precursor Oxidation of methylphenol derivatives 70-85
2 Formation of thiazole ring via cyclization with thioacetamide and α-halo ester Heating in DMF or THF, use of n-BuLi for lithiation 69-92
3 Esterification to form ethyl carboxylate Reflux with ethanol and acid catalyst 89-95
4 Purification Recrystallization from ethanol or chromatography -

Representative Reaction Schemes

A typical synthetic scheme involves:

  • Step 1: Synthesis of 3,5-diformyl-4-hydroxybenzaldehyde by selective oxidation of methyl groups on hydroxyphenyl precursors.
  • Step 2: Reaction of the formylated phenyl intermediate with thioacetamide under basic conditions to form a thiobenzamide intermediate.
  • Step 3: Cyclization of the thiobenzamide with ethyl α-haloacetoacetate to yield the thiazole ring with the ethyl carboxylate substituent.
  • Step 4: Final purification to isolate Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Analytical Data and Yields

Parameter Data
Molecular Formula C15H13NO5S
Molecular Weight 319.3 g/mol
Typical Overall Yield 60-92% depending on step and conditions
Purification Methods Recrystallization (ethanol, DMSO/water), chromatography
Reaction Solvents DMF, THF, ethanol, dichloromethane
Catalysts/Reagents n-Butyllithium, potassium carbonate, palladium catalysts (in some steps)

Research Findings and Optimization Notes

  • Catalyst Use: Palladium-based catalysts (e.g., Pd(PPh3)4) have been employed in related thiazole syntheses to enhance coupling efficiency and yield.
  • Temperature Control: Low-temperature lithiation (-65°C) followed by controlled warming improves regioselectivity in ring formation.
  • Protecting Groups: Silyl protecting groups (e.g., TBDMS-Cl) may be used to protect hydroxyl groups during multi-step synthesis.
  • Reaction Time: Extended reflux times (6-12 hours) ensure complete conversion in esterification and substitution steps.
  • Purity: Multi-step recrystallization enhances purity, critical for subsequent biological or chemical applications.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield Range Notes
Cyclization of thioamide with α-halo ester Thioacetamide, ethyl α-haloacetoacetate DMF or THF, heating, inert atmosphere 69-92% Core thiazole ring formation
Electrophilic substitution and oxidation Methylphenol derivatives, oxidants (SeO2, KMnO4) Controlled temperature, acidic/basic media 70-85% Introduction of formyl groups
Esterification Ethanol, acid catalyst Reflux 6-12 h 89-95% Formation of ethyl carboxylate
Purification Recrystallization solvents Ambient to mild heating - Ensures high purity

Chemical Reactions Analysis

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl groups into hydroxyl or alkyl groups.

    Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various organic reactions. Its unique structure allows for the exploration of new synthetic pathways and methodologies in chemical research.

Biology

The compound's structural features enable it to interact with biological molecules, making it valuable in biochemical studies and drug design. Its ability to form hydrogen bonds through its hydroxyphenyl and formyl groups facilitates interactions with enzymes or receptors, influencing various biochemical pathways. This interaction is critical for understanding drug-receptor dynamics and developing new therapeutic agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific properties. Its versatility makes it suitable for various applications across different sectors, including pharmaceuticals and agrochemicals.

Case Study 1: Drug Design

A study explored the potential of this compound as a lead compound for developing new anti-inflammatory drugs. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic application.

Case Study 2: Material Science

In another application within material science, researchers utilized this compound to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of the thiazole ring improved the overall performance of the resulting materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl and formyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The thiazole ring may also play a role in the compound’s activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl ring or the thiazole core. Key examples include:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-formyl, 4-hydroxy C₁₄H₁₃NO₄S 291.32 Intermediate in febuxostat synthesis
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-cyano, 4-hydroxy C₁₄H₁₂N₂O₃S 288.33 Potential impurity or synthetic precursor
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-formyl, 4-isobutoxy C₁₈H₂₁NO₄S 355.43 Improved lipophilicity for drug design
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole substituent C₂₂H₁₇ClFN₃O₂S 441.90 Antimicrobial activity; distinct crystal packing

Key Observations :

  • Hydrogen Bonding : The 4-hydroxy group enables intermolecular hydrogen bonding, influencing crystal packing (e.g., one-dimensional chains via C–H···O interactions in pyrazole derivatives) .
  • Lipophilicity: Substitution with isobutoxy (e.g., C₁₈H₂₁NO₄S) improves membrane permeability, a critical factor in drug bioavailability .
Physicochemical and Crystallographic Properties
  • Crystal Packing: The diformyl compound’s planar phenyl-thiazole core contrasts with pyrazole-containing analogues, where non-planar fluorophenyl groups introduce perpendicular orientations, altering packing efficiency .
  • Melting Points : Higher molecular weight derivatives (e.g., pyrazole analogue, MW 441.90) exhibit higher melting points (>410 K) due to extended intermolecular interactions .
  • Solubility: The diformyl compound’s polar formyl groups may enhance aqueous solubility compared to isobutoxy or cyano derivatives .

Biological Activity

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an organic compound recognized for its diverse biological activities. With the molecular formula C15H13NO5S and a molecular weight of 319.33 g/mol, it exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Utilizing precursors such as thiourea and α-halo esters.
  • Introduction of Hydroxyphenyl and Formyl Groups : Achieved through electrophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

These methods ensure the compound's availability for biological testing and further research applications .

Antimicrobial Activity

This compound has demonstrated potent antibacterial and antifungal properties. Notably:

  • Antibacterial Effects : Studies indicate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It shows significant activity against Candida albicans, making it a candidate for antifungal drug development .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of cell proliferation pathways.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells .

The biological activity of this compound is attributed to its structural features:

  • Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Thiazole Ring Interactions : The thiazole moiety may engage with specific enzymes or receptors, enhancing the compound's bioactivity .

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer properties .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is informative:

Compound NameBiological ActivityKey Features
Ethyl 6-(3,5-diformyl-4-hydroxyphenyl)hex-5-ynoateModerate antibacterialContains an alkyne functionality
4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-oneAnticancerFuran ring structure alters reactivity

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these analogs .

Q & A

Q. Methodology :

  • Step 1 : Begin with a substituted phenyl precursor (e.g., 4-hydroxyphenyl derivatives) and introduce formyl groups via Vilsmeier-Haack formylation or Duff reaction to achieve 3,5-diformyl substitution.
  • Step 2 : Condense the formylated phenyl moiety with a thiazole intermediate (e.g., ethyl 4-methylthiazole-5-carboxylate) using coupling agents like POCl₃ or HATU under inert conditions.
  • Step 3 : Optimize reaction conditions (e.g., solvent: ethanol/chloroform mixtures, temperature: 70–80°C) to enhance yield (~81% as reported in analogous syntheses) and purity .
  • Validation : Confirm product identity via LC-MS and NMR spectroscopy, comparing with intermediates described in structurally related compounds .

How is the crystal structure of this compound resolved, and what tools are critical for refinement?

Q. Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Bruker SMART APEXII CCD) at low temperature (100 K) to minimize thermal motion artifacts. Collect reflections (θ range: 2.8–32.9°) with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXTL or SHELXL software for structure solution and refinement. Utilize geometric restraints for hydrogen atoms (riding model, Uiso = 1.2–1.5×Ueq of parent atoms). Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) using Mercury or OLEX2 .
  • Validation : Check R-factor convergence (target: <0.06) and validate bond lengths/angles against standard databases (e.g., Allen et al., 1987) .

Advanced Research Questions

How do intermolecular interactions influence the supramolecular assembly of this compound?

Q. Methodology :

  • Hydrogen Bond Analysis : Identify C–H···O and O–H···O interactions using CrystalExplorer. Measure bond distances (e.g., ~2.5–3.0 Å) and angles (~150–170°) to assess strength .
  • Packing Analysis : Visualize 1D chains or 2D layers along crystallographic axes (e.g., a-axis in monoclinic P2₁/c space group). Quantify π-π stacking (inter-planar distances: ~3.4–3.6 Å) using PLATON .
  • Thermodynamic Stability : Calculate lattice energy with PIXELC to correlate packing efficiency with thermal stability (TGA/DSC data) .

How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Q. Methodology :

  • Computational Setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity toward electrophiles/nucleophiles .
  • Electrostatic Potential Mapping : Visualize charge distribution to identify nucleophilic (formyl groups) and electrophilic (thiazole ring) sites .
  • Reactivity Descriptors : Compute global hardness (η), chemical potential (μ), and Fukui indices using Conceptual DFT to rationalize regioselectivity in substitution reactions .

How to resolve contradictions in spectroscopic data between synthetic batches?

Q. Methodology :

  • Systematic Variation : Adjust reaction parameters (e.g., stoichiometry, solvent polarity) and monitor outcomes via HPLC. Use DOE (Design of Experiments) to isolate critical factors .
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomers. For example, NOESY can confirm spatial proximity of formyl and hydroxyl groups .
  • Crystallographic Cross-Validation : Compare experimental XRD data with simulated PXRD patterns (Mercury) to detect polymorphic impurities .

Notes

  • Methodological Rigor : Answers integrate crystallography (SHELX), DFT, and synthetic chemistry best practices.
  • Conflict Resolution : Cross-referenced crystal data from multiple studies to ensure consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

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